molecular formula C5H2BrCl2NO2S B015958 5-Bromo-6-chloropyridine-3-sulfonyl chloride CAS No. 216394-05-7

5-Bromo-6-chloropyridine-3-sulfonyl chloride

Cat. No. B015958
Key on ui cas rn: 216394-05-7
M. Wt: 290.95 g/mol
InChI Key: TURGMVYIESHZBE-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A cooled (0° C.) solution of 6-amino-5-bromopyridine-3-sulfonic acid (12.65 g; 50.00 mmol) in HCl (60 ml; 5 N solution in water) was treated carefully with a solution of sodium nitrite (3.80 g; 55.0 mmol) in water (15 ml) and stirred at 0° C. for 1 hour. The solvents were evaporated and the residue was dried under high vacuum for 2 days, then treated with phosphorus pentachloride (15.00 g; 72 mmol) and phosphorus oxide chloride (0.50 ml; 5.5 mmol). The solid mixture was heated at 125° C. to give a refluxing solution. After heating at 75° C. for 3 hours, the solution was cooled and carefully poured on crushed ice. EtOAc was added and the phases separated. The organic phase was washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure to give the title compound as a brown oil (14.91 g, quantitative yield), which was used without purification.
Quantity
12.65 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
phosphorus oxide chloride
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[N:7]=[CH:6][C:5]([S:8](O)(=[O:10])=[O:9])=[CH:4][C:3]=1[Br:12].N([O-])=O.[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:18].[Cl-:23].[P+]=O>Cl.O.CCOC(C)=O>[Br:12][C:3]1[CH:4]=[C:5]([S:8]([Cl:18])(=[O:10])=[O:9])[CH:6]=[N:7][C:2]=1[Cl:23] |f:1.2,4.5,^3:23|

Inputs

Step One
Name
Quantity
12.65 g
Type
reactant
Smiles
NC1=C(C=C(C=N1)S(=O)(=O)O)Br
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
phosphorus oxide chloride
Quantity
0.5 mL
Type
reactant
Smiles
[Cl-].[P+]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
The solid mixture was heated at 125° C.
CUSTOM
Type
CUSTOM
Details
to give a refluxing solution
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 75° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
ADDITION
Type
ADDITION
Details
carefully poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.91 g
YIELD: CALCULATEDPERCENTYIELD 931.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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